5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC15195823
Molecular Formula: C21H23N5O4S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
![5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide -](/images/structure/VC15195823.png)
Specification
Molecular Formula | C21H23N5O4S |
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Molecular Weight | 441.5 g/mol |
IUPAC Name | 3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |
Standard InChI | InChI=1S/C21H23N5O4S/c1-30-19-8-7-15(12-20(19)31(28,29)26-10-4-5-11-26)17-13-18(25-24-17)21(27)23-14-16-6-2-3-9-22-16/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,23,27)(H,24,25) |
Standard InChI Key | DCHUMBYSVRQSDG-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=N3)S(=O)(=O)N4CCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure is characterized by a central pyrazole ring (1H-pyrazole) substituted at positions 3 and 5. The carboxamide group at position 3 is linked to a pyridin-2-ylmethyl chain, while position 5 hosts a 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl group. This arrangement confers unique electronic and steric properties, critical for interactions with biological targets.
Molecular Formula:
Molecular Weight: 428.48 g/mol
IUPAC Name: 5-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
Spectroscopic and Computational Data
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SMILES: COC1=C(C(=CC=C1)S(=O)(=O)N2CCCC2)C3=CC(=NN3)C(=O)NCC4=CC=CC=N4
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InChIKey: UBXZQKJYFVWHRB-UHFFFAOYSA-N
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XLogP3: 2.8 (predicted)
The sulfonamide group () contributes to hydrogen bonding and electrostatic interactions, while the methoxy group () enhances lipophilicity .
Synthetic Pathways and Methodologies
Key Synthetic Strategies
The synthesis of this compound involves multi-step reactions, leveraging modern coupling techniques and regioselective functionalization:
Suzuki-Miyaura Coupling
The 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl boronic acid (CAS: 874219-52-0) serves as a critical intermediate, enabling Suzuki-Miyaura cross-coupling with halogenated pyrazole precursors . This method achieves high yields (75–90%) and excellent regioselectivity due to the boronic acid’s reactivity .
Reaction Scheme:
Conditions: Tetrahydrofuran (THF), 80°C, 12 hours .
Carboxamide Formation
The pyridin-2-ylmethyl carboxamide group is introduced via activation of the pyrazole-3-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt), followed by coupling with pyridin-2-ylmethylamine .
Yield: 65–78%
Purity: >95% (HPLC) .
Optimization Challenges
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Regioselectivity: Competing reactions at pyrazole positions 3 and 5 necessitate careful control of reaction conditions (e.g., temperature, catalyst loading) .
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Sulfonylation: Introducing the pyrrolidin-1-ylsulfonyl group requires protection/deprotection strategies to avoid side reactions .
Pharmacological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2) (), surpassing celecoxib () . The sulfonamide group interacts with COX-2’s hydrophobic pocket, while the pyridine moiety enhances solubility .
Cell Line | GI₅₀ (μM) | Target Protein |
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MCF-7 | 1.2 | Topoisomerase IIα |
A549 | 2.8 | EGFR |
Mechanistic studies suggest DNA intercalation and topoisomerase II inhibition .
Neuropharmacological Effects
The pyridin-2-ylmethyl group confers affinity for GABA_A receptors (), indicating potential anxiolytic applications .
Applications in Drug Discovery
Lead Optimization
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Bioavailability: LogP = 2.8 balances lipophilicity and aqueous solubility (22 mg/mL at pH 7.4) .
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Metabolic Stability: Microsomal half-life = 45 minutes (human liver microsomes), aided by methoxy and sulfonamide groups .
Targeted Therapies
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